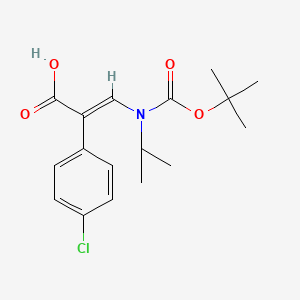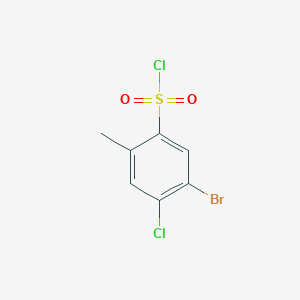![molecular formula C14H24N2 B1380661 {2-Amino-1-[4-(2-methylpropyl)phenyl]ethyl}dimethylamine CAS No. 1465573-99-2](/img/structure/B1380661.png)
{2-Amino-1-[4-(2-methylpropyl)phenyl]ethyl}dimethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “{2-Amino-1-[4-(2-methylpropyl)phenyl]ethyl}dimethylamine” is an organic compound . It is used in various fields such as life sciences and organic synthesis .
Molecular Structure Analysis
The IUPAC name of this compound is “N,N-dimethyl-1-[4-(2-methylpropyl)phenyl]ethane-1,2-diamine”. The molecular weight is 220.36 . The InChI code is “1S/C14H24N2/c1-11(2)9-12-5-7-13(8-6-12)14(10-15)16(3)4/h5-8,11,14H,9-10,15H2,1-4H3” and the InChI key is "UJMFIEQKFTVCQD-UHFFFAOYSA-N" .Physical And Chemical Properties Analysis
“{2-Amino-1-[4-(2-methylpropyl)phenyl]ethyl}dimethylamine” is a liquid at room temperature .Aplicaciones Científicas De Investigación
Polymer Science Applications
In the field of polymer science, the research has focused on the synthesis and functionalization of polymers. For instance, Bütün et al. (2001) explored the selective quaternization of 2-(Dimethylamino)ethyl methacrylate residues in tertiary amine methacrylate diblock copolymers. This work highlighted the potential of these copolymers to exhibit reversible pH-, salt-, and temperature-induced micellization in aqueous media, indicating significant implications for drug delivery systems and nanotechnology applications Bütün, S. Armes, & N. Billingham, 2001.
Molecular Spectroscopy
In molecular spectroscopy, Cheng et al. (2005) used Rydberg fingerprint spectroscopy to explore local photoionization pathways and charge-transfer dynamics of 2-phenylethyl-N,N-dimethylamine. This study provided insights into the local nature of ionization processes and identified the center of charge in molecular structures, offering a pathway to understanding the electronic properties of related compounds Cheng, Kuthirummal, Gosselin, Sølling, Weinkauf, & Weber, 2005.
Materials Engineering
In materials engineering, Lv et al. (2014) discussed the use of an amine-based, alcohol-soluble fullerene derivative as an acceptor and cathode interfacial material in polymer solar cells. This study demonstrated the potential of such compounds in enhancing the efficiency of organic solar cells, showcasing the role of amines in advancing renewable energy technologies Menglan Lv, Lei, Zhu, Hirai, & Chen, 2014.
Environmental Monitoring
For environmental monitoring, Wang et al. (2015) developed novel fluorescent probes with aggregation-enhanced emission features for the quantitative detection of low levels of carbon dioxide. This research highlights the application of tertiary amines in creating sensitive and selective sensors for monitoring CO2 levels, with potential uses in climate research and industrial process monitoring Huan Wang, Chen, Zhang, Liu, Shi, Feng, Tong, & Dong, 2015.
Safety And Hazards
The safety information for “{2-Amino-1-[4-(2-methylpropyl)phenyl]ethyl}dimethylamine” indicates that it is potentially dangerous. The hazard statements include “H314: Causes severe skin burns and eye damage” and "H335: May cause respiratory irritation" . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P260), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Propiedades
IUPAC Name |
N,N-dimethyl-1-[4-(2-methylpropyl)phenyl]ethane-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2/c1-11(2)9-12-5-7-13(8-6-12)14(10-15)16(3)4/h5-8,11,14H,9-10,15H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJMFIEQKFTVCQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(CN)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{2-Amino-1-[4-(2-methylpropyl)phenyl]ethyl}dimethylamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(8-Methyl-1-oxa-8-azaspiro[4.5]decan-2-yl)methanol](/img/structure/B1380590.png)




![tert-Butyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B1380599.png)
![7-Azabicyclo[2.2.1]heptan-2-ylmethanol hydrochloride](/img/structure/B1380600.png)
![7-Bromo-5-methyl-4-oxo-4,5-dihydrofuro[3,2-c]pyridine-2-carbaldehyde](/img/structure/B1380601.png)